

# common issues with AMAS cancer test accuracy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |         |
|----------------|---------|
| Compound Name: | AMAS    |
| Cat. No.:      | B013638 |

[Get Quote](#)

## Technical Support Center: AMAS Cancer Test

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Anti-Malignin Antibody in Serum (**AMAS**) cancer test.

## Frequently Asked Questions (FAQs)

**Q1:** What is the **AMAS** test and what does it measure?

The **AMAS** test is a blood test that measures the concentration of anti-malignin antibodies in the serum.<sup>[1][2]</sup> Malignin is a protein that is found on the surface of most malignant cells.<sup>[1][3]</sup> The presence of these antibodies may indicate the presence of cancer.<sup>[1][2]</sup> The test is designed to detect a general antibody response to cancer, not a specific type of cancer.<sup>[1][4]</sup>

**Q2:** What is the regulatory status of the **AMAS** test?

The **AMAS** test has been available for several decades and was reportedly FDA-approved for cancer screening in 1977.<sup>[5]</sup> However, it is not widely used or accepted by the mainstream medical community, and some sources refer to it as "investigational".<sup>[4]</sup> It is important to note that the sole laboratory performing the **AMAS** test is Oncolab.<sup>[4][6]</sup>

**Q3:** What are the reported accuracy metrics for the **AMAS** test?

The accuracy of the **AMAS** test has been a subject of debate, with varying results across different studies. Some studies have reported high sensitivity and specificity, while others have

found them to be insufficient for widespread screening.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

| Study/Source                                               | Sensitivity                  | Specificity                  | False Positive Rate | False Negative Rate          | Sample Population                                                              |
|------------------------------------------------------------|------------------------------|------------------------------|---------------------|------------------------------|--------------------------------------------------------------------------------|
| Bogoch et al.<br>(Fresh Serum)                             | >99%                         | >99%                         | <1%                 | <1%                          | Not Specified                                                                  |
| Bogoch et al.<br>(Stored Sera)                             | 93%                          | 95%                          | 5%                  | 7%                           | 3,315 double-blind tests of patients and controls <a href="#">[1]</a>          |
| Harman et al.<br>(2005)<br>(Breast Cancer Biopsy Patients) | 59% - 62%                    | 62% - 69%                    | High                | Insufficient to spare biopsy | 71 women undergoing core breast biopsy <a href="#">[6]</a> <a href="#">[7]</a> |
| Thornthwaite (2000)<br>(Breast Cancer)                     | Similar to Bogoch's findings | Similar to Bogoch's findings | Not Specified       | Not Specified                | Not Specified <a href="#">[5]</a>                                              |
| Abrams et al.<br>(1994)<br>(Clinical Practice)             | Nearly 100%                  | Nearly 100%                  | Not Specified       | Not Specified                | Nearly 200 patients from 42 physicians <a href="#">[5]</a>                     |

## Troubleshooting Guide

Q4: I have an unexpectedly high number of positive results in my healthy control group. What could be the cause?

A high false-positive rate can be a significant issue. Here are some potential causes and troubleshooting steps:

- Serum Storage: The handling of serum samples is critical. False positive rates are higher in sera that have been frozen for more than 24 hours.[\[1\]](#) For optimal results, the test should be performed within 24 hours of the blood draw.[\[8\]](#)
- Presence of Other Cancers: A "false positive" result in a study focused on one type of cancer could be a true positive for an undetected cancer of a different type.[\[5\]](#)
- Other Autoimmune Conditions: The presence of anti-malignin antibodies is not exclusive to cancer. They can also be found in individuals with other autoimmune conditions such as lupus, scleroderma, rheumatoid arthritis, and thyroiditis.[\[9\]](#)[\[10\]](#)

Q5: My **AMAS** test results are negative, but I have strong clinical indications of malignancy. Why might this be?

A false-negative result can occur under several circumstances:

- Advanced or Terminal Cancer: The **AMAS** test is less reliable in late-stage or terminal cancers.[\[1\]](#)[\[8\]](#) The immune system's ability to produce antibodies may be diminished in these stages.[\[5\]](#)[\[8\]](#)
- Long-Term Tumors: The body's immune response, and thus the production of anti-malignin antibodies, may decrease if a significant cancerous mass has been present for three years or longer.[\[5\]](#)[\[8\]](#)
- Immunosuppression: A suppressed immune system, whether due to treatments like chemotherapy and radiation or other medical conditions, can lead to a reduced antibody response and a false-negative **AMAS** result.[\[5\]](#)

Q6: I am observing high variability between replicate samples. What are the best practices for sample collection and handling?

To minimize variability and ensure accurate results, adhere to the following protocol:

- Sample Collection: Blood should be drawn by venipuncture into vacutainer tubes.[\[6\]](#)

- Clotting and Centrifugation: Allow the blood to clot at room temperature for 30 to 120 minutes before centrifuging at 1,500 x g for 10 minutes.[6]
- Serum Separation and Storage: Transfer the serum to a sealed tube and freeze it immediately.[6]
- Shipping: Samples should be shipped overnight on dry ice to the testing laboratory.[4][6]

## Experimental Protocols

**AMAS** Test Principle: The **AMAS** test is an immunoassay that detects the presence of anti-malignin antibodies in a patient's serum. The general principle involves the specific binding of these antibodies to a malignin antigen.

General ELISA Protocol (Illustrative Example):

While the precise protocol for the **AMAS** test is proprietary to Oncolab, a typical indirect ELISA (Enzyme-Linked Immunosorbent Assay) for antibody detection follows these steps:

- Coating: A microtiter plate is coated with the target antigen (malignin).
- Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
- Sample Incubation: The patient's serum is added to the wells. If anti-malignin antibodies are present, they will bind to the coated antigen.
- Washing: The plate is washed to remove any unbound components of the serum.
- Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme and specifically binds to human antibodies (in this case, IgM), is added.[3]
- Washing: The plate is washed again to remove any unbound secondary antibody.
- Substrate Addition: A substrate for the enzyme is added. The enzyme will convert the substrate into a detectable signal (e.g., a color change).

- Detection: The signal is measured using a spectrophotometer. The intensity of the signal is proportional to the amount of anti-malignin antibody in the serum.

## Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for the **AMAS** test from sample collection to result interpretation.



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting unexpected **AMAS** test results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sa1s3.patientpop.com [sa1s3.patientpop.com]
- 2. patch.com [patch.com]
- 3. Anti-malignin antibody evaluation: a possible challenge for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resistanceisfruitful.com [resistanceisfruitful.com]
- 5. healthknot.com [healthknot.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discrimination of breast cancer by anti-malignin antibody serum test in women undergoing biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]
- 9. AMA Test: What Is it and How Does it Work? [webmd.com]
- 10. lupindiagnostics.com [lupindiagnostics.com]
- To cite this document: BenchChem. [common issues with AMAS cancer test accuracy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013638#common-issues-with-amas-cancer-test-accuracy>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)